N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorophenyl group, a thiolan ring, a fluoromethylphenyl group, and an oxazole ring, making it a subject of interest for scientific research.
Preparation Methods
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve:
Formation of the Chlorophenyl Intermediate: This step involves the reaction of chlorobenzyl chloride with a suitable nucleophile to form the chlorophenyl intermediate.
Formation of the Thiolan Ring: The thiolan ring is synthesized through a cyclization reaction involving a thiol and a suitable electrophile.
Formation of the Fluoromethylphenyl Intermediate: This step involves the reaction of fluorobenzene with a suitable reagent to introduce the fluoromethyl group.
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an amide and a suitable electrophile.
Final Coupling Reaction: The final step involves coupling the chlorophenyl, thiolan, fluoromethylphenyl, and oxazole intermediates to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-[(2-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents include halogens, acids, and bases.
Hydrolysis: The compound can undergo hydrolysis reactions in the presence of water and an acid or base catalyst to form hydrolyzed products.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(2-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
N-[(2-BROMOPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE: This compound has a bromophenyl group instead of a chlorophenyl group.
N-[(2-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-12-THIAZOLE-3-CARBOXAMIDE: This compound has a thiazole ring instead of an oxazole ring.
N-[(2-CHLOROPHENYL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(3-FLUORO-4-METHYLPHENYL)-12-IMIDAZOLE-3-CARBOXAMIDE: This compound has an imidazole ring instead of an oxazole ring.
Properties
Molecular Formula |
C22H20ClFN2O4S |
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Molecular Weight |
462.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H20ClFN2O4S/c1-14-6-7-15(10-19(14)24)21-11-20(25-30-21)22(27)26(17-8-9-31(28,29)13-17)12-16-4-2-3-5-18(16)23/h2-7,10-11,17H,8-9,12-13H2,1H3 |
InChI Key |
UYTKVULNEUPWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=C3Cl)C4CCS(=O)(=O)C4)F |
Origin of Product |
United States |
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